Semiplenamide G
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Semiplenamide G can be synthesized through a series of chemical reactions involving the marine cyanobacterium Lyngbya semiplena . The synthetic route typically involves the isolation of the cyanobacterium, followed by extraction and purification processes to obtain the desired compound . The reaction conditions often include the use of organic solvents and chromatographic techniques to separate and purify the compound .
Industrial Production Methods: The scalability of these methods would depend on optimizing the growth conditions of the cyanobacterium and improving the efficiency of the extraction and purification processes .
Chemical Reactions Analysis
Types of Reactions: Semiplenamide G undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . The presence of the epoxide ring makes it susceptible to nucleophilic attack, leading to ring-opening reactions .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles . The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used . For example, ring-opening reactions of the epoxide ring can lead to the formation of diols or other functionalized derivatives .
Scientific Research Applications
In chemistry, it serves as a model compound for studying the reactivity of epoxides and fatty acid amides . In medicine, its ability to inhibit the anandamide membrane transporter suggests potential therapeutic applications in pain management and inflammation . In industry, semiplenamide G and related compounds are being explored as potential pesticides due to their toxicity to invertebrates .
Mechanism of Action
The mechanism of action of semiplenamide G involves its interaction with specific molecular targets, such as the cannabinoid CB1 receptor . By binding to this receptor, this compound can modulate various physiological processes, including pain perception and inflammation . The compound also inhibits the anandamide membrane transporter, leading to increased levels of anandamide and enhanced activation of cannabinoid receptors .
Comparison with Similar Compounds
These compounds share similar structural features, such as the presence of an epoxide ring and fatty acid amide moieties . semiplenamide G is unique in its specific molecular structure and biological activity . Compared to other semiplenamides, this compound has shown higher affinity for the cannabinoid CB1 receptor and greater inhibitory activity against the anandamide membrane transporter .
Properties
Molecular Formula |
C24H45NO4 |
---|---|
Molecular Weight |
411.6 g/mol |
IUPAC Name |
2-[[(2S,3R)-2-methyl-3-pentadecyloxirane-2-carbonyl]amino]propyl acetate |
InChI |
InChI=1S/C24H45NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-24(4,29-22)23(27)25-20(2)19-28-21(3)26/h20,22H,5-19H2,1-4H3,(H,25,27)/t20?,22-,24+/m1/s1 |
InChI Key |
MILXVDLKZSMGBO-ZUBLCLOHSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCC[C@@H]1[C@@](O1)(C)C(=O)NC(C)COC(=O)C |
Canonical SMILES |
CCCCCCCCCCCCCCCC1C(O1)(C)C(=O)NC(C)COC(=O)C |
Origin of Product |
United States |
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